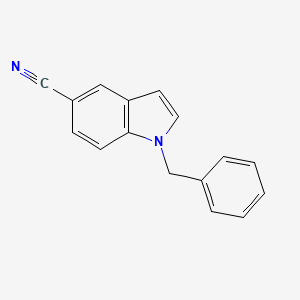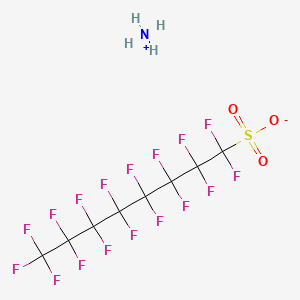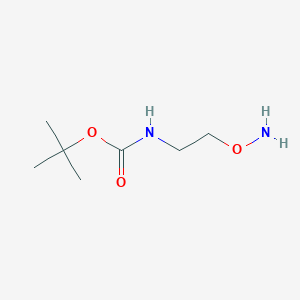
1-Benzyl-1H-indole-5-carbonitrile
Descripción general
Descripción
1-Benzyl-1H-indole-5-carbonitrile is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various chemical and pharmaceutical applications due to their diverse biological activities.
Synthesis Analysis
The synthesis of indole derivatives, such as 1-Benzyl-1H-indole-5-carbonitrile, often involves multi-step reactions that can include cyclization, substitution, and functional group transformations. For instance, the synthesis of related compounds has been achieved through reactions involving 2-arylindoles with α-diazo carbonyl compounds, which can lead to benzo[a]carbazoles or 6-amino benzo[a]carbazoles . Another approach involves a three-component reaction of 2-alkynylbenzaldehyde, malononitrile, and indole, which yields (Z)-1-benzylidene-3-(1H-indol-1-yl)-1H-indene-2,2(3H)-dicarbonitriles . These methods highlight the versatility and complexity of indole synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered ring containing nitrogen. The specific substituents on the indole ring system, such as the benzyl group and the carbonitrile moiety in 1-Benzyl-1H-indole-5-carbonitrile, can significantly influence the compound's chemical properties and reactivity. X-ray crystallography is often used to confirm the structure of synthesized compounds, as seen in related research .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including cycloaromatization, which can afford substituted carbazoles . The reactivity of the indole nitrogen and the carbonitrile group allows for further functionalization and the formation of complex heterocyclic structures. The presence of electron-withdrawing groups, such as the carbonitrile, can also influence the reactivity of the indole ring towards nucleophilic and electrophilic attacks.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Benzyl-1H-indole-5-carbonitrile would be influenced by its molecular structure. The benzyl group and carbonitrile moiety contribute to the compound's hydrophobic character, while the indole nitrogen can participate in hydrogen bonding, affecting solubility and melting point. Spectroscopic methods, including IR and NMR, are essential for characterizing these compounds and confirming the presence of functional groups . The antimicrobial activities of some indole derivatives have been evaluated, indicating potential pharmaceutical applications .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Synthesis Methods : The title compound, closely related to 1-Benzyl-1H-indole-5-carbonitrile, was synthesized using a reaction of N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine and 1-chloroacetophenone in a K2CO3/MeCN system (Petrova et al., 2023).
Reactivity Analysis : A study on the kinetics of the coupling of various indole compounds, including 5-cyanoindole, explored their nucleophilic reactivities, which are crucial for understanding the chemical behavior of 1-Benzyl-1H-indole-5-carbonitrile (Lakhdar et al., 2006).
Chemical Structure and Properties
- Structure Elucidation : The structure of related compounds was characterized by techniques like 1H-NMR, 13C-NMR, IR spectroscopy, and elemental analysis, providing a framework for analyzing 1-Benzyl-1H-indole-5-carbonitrile (Petrova et al., 2023).
Applications in Chemical Synthesis
Synthesis of Novel Compounds : A variety of indole-2-carbonitriles, similar to 1-Benzyl-1H-indole-5-carbonitrile, were synthesized using cross-coupling reactions, highlighting their utility in creating diverse chemical structures (Hrizi et al., 2021).
Building Blocks in Organic Chemistry : Indole-5-carbonitriles serve as key intermediates in various synthetic routes, exemplified by the scalable synthesis of 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile (Boros et al., 2011).
Potential Therapeutic Applications
- Cytotoxic Evaluation : Certain indole-carbonitrile derivatives were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, suggesting potential therapeutic applications of similar compounds (Radwan et al., 2020).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-benzylindole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCSETGZSGBGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583016 | |
| Record name | 1-Benzyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1H-indole-5-carbonitrile | |
CAS RN |
80531-13-1 | |
| Record name | 1-Benzyl-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)











![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)